molecular formula C10H10N2O2S B4740872 5-ethyl-N-3-isoxazolyl-3-thiophenecarboxamide

5-ethyl-N-3-isoxazolyl-3-thiophenecarboxamide

Cat. No. B4740872
M. Wt: 222.27 g/mol
InChI Key: HBTPQZRBADFAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-3-isoxazolyl-3-thiophenecarboxamide, commonly known as A-841720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as isoxazoles, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

A-841720 has been found to act as a potent inhibitor of the enzyme beta-secretase (BACE), which is responsible for the cleavage of amyloid precursor protein (APP) to form amyloid beta peptides. By inhibiting BACE activity, A-841720 reduces the formation of amyloid beta plaques, which are believed to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
A-841720 has been found to exhibit significant effects on a variety of biochemical and physiological processes. In addition to its inhibitory activity against BACE, it has been found to modulate the activity of other enzymes involved in the regulation of neurotransmitter levels, such as acetylcholinesterase and monoamine oxidase.

Advantages and Limitations for Lab Experiments

One of the major advantages of A-841720 as a research tool is its potent inhibitory activity against BACE, which makes it a valuable tool for studying the role of amyloid beta plaques in the development of Alzheimer's disease. However, its relatively complex synthesis method and limited solubility in aqueous solutions may limit its use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on A-841720 and related compounds. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the identification of additional biological targets for A-841720, which could expand its potential therapeutic applications beyond neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of A-841720 and its potential limitations as a research tool.

Scientific Research Applications

A-841720 has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to exhibit potent inhibitory activity against a key enzyme involved in the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.

properties

IUPAC Name

5-ethyl-N-(1,2-oxazol-3-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-8-5-7(6-15-8)10(13)11-9-3-4-14-12-9/h3-6H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTPQZRBADFAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-N-3-isoxazolyl-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
5-ethyl-N-3-isoxazolyl-3-thiophenecarboxamide
Reactant of Route 3
5-ethyl-N-3-isoxazolyl-3-thiophenecarboxamide
Reactant of Route 4
5-ethyl-N-3-isoxazolyl-3-thiophenecarboxamide
Reactant of Route 5
5-ethyl-N-3-isoxazolyl-3-thiophenecarboxamide
Reactant of Route 6
5-ethyl-N-3-isoxazolyl-3-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.